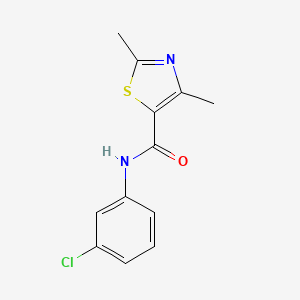![molecular formula C13H20ClNO B5126873 N-[3-(3-chlorophenoxy)propyl]butan-1-amine](/img/structure/B5126873.png)
N-[3-(3-chlorophenoxy)propyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenoxy)propyl]butan-1-amine is an organic compound with the molecular formula C13H20ClNO It is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenoxy)propyl]butan-1-amine typically involves the reaction of 3-chlorophenol with 1-bromopropane to form 3-(3-chlorophenoxy)propane. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-chlorophenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy ketones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[3-(3-chlorophenoxy)propyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(3-chlorophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The chlorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The propyl and butan-1-amine moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cellular growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(3-chlorophenoxy)propyl]butan-1-amine: The parent compound.
N-[3-(3-methoxyphenoxy)propyl]butan-1-amine: A similar compound with a methoxy group instead of a chlorine atom.
N-[3-(3-bromophenoxy)propyl]butan-1-amine: A bromine-substituted analog.
Uniqueness
This compound is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOEMWVORQSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126793.png)
![11-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5126801.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)
![1,3,7-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B5126822.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![METHYL (4Z)-1-(2-FLUOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5126851.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate](/img/structure/B5126855.png)

![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(4-fluorobenzoyl)thiourea](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-Bromophenoxy)butyl]carbazole](/img/structure/B5126894.png)

